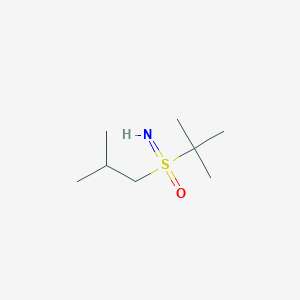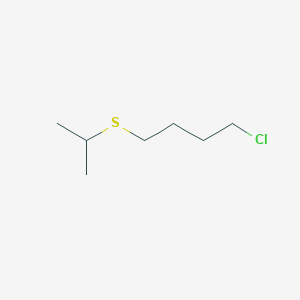
1-Chloro-4-(propan-2-ylsulfanyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(propan-2-ylsulfanyl)butane is an organic compound with the molecular formula C7H15ClS. It is a chlorinated butane derivative with a sulfanyl group attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(propan-2-ylsulfanyl)butane can be synthesized through several methods. One common approach involves the chlorination of 4-(propan-2-ylsulfanyl)butane using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(propan-2-ylsulfanyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming 4-(propan-2-ylsulfanyl)butane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 4-(propan-2-ylsulfanyl)butanol, 4-(propan-2-ylsulfanyl)butylamine.
Oxidation: 1-Chloro-4-(propan-2-ylsulfinyl)butane, 1-Chloro-4-(propan-2-ylsulfonyl)butane.
Reduction: 4-(propan-2-ylsulfanyl)butane.
Scientific Research Applications
1-Chloro-4-(propan-2-ylsulfanyl)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(propan-2-ylsulfanyl)butane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(methylsulfanyl)butane: Similar structure but with a methyl group instead of a propan-2-yl group.
1-Bromo-4-(propan-2-ylsulfanyl)butane: Similar structure but with a bromine atom instead of a chlorine atom.
4-(Propan-2-ylsulfanyl)butane: Lacks the chlorine atom.
Uniqueness
1-Chloro-4-(propan-2-ylsulfanyl)butane is unique due to the presence of both a chlorine atom and a propan-2-ylsulfanyl group. This combination imparts distinct reactivity and properties, making it valuable for specific chemical transformations and applications.
Properties
Molecular Formula |
C7H15ClS |
|---|---|
Molecular Weight |
166.71 g/mol |
IUPAC Name |
1-chloro-4-propan-2-ylsulfanylbutane |
InChI |
InChI=1S/C7H15ClS/c1-7(2)9-6-4-3-5-8/h7H,3-6H2,1-2H3 |
InChI Key |
DPHFWVPYJJFZML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B13216098.png)
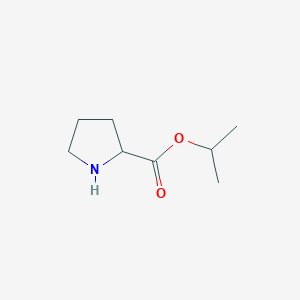
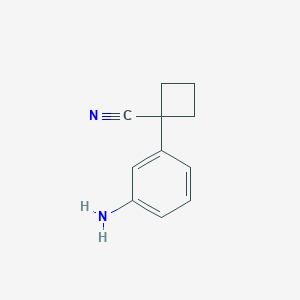
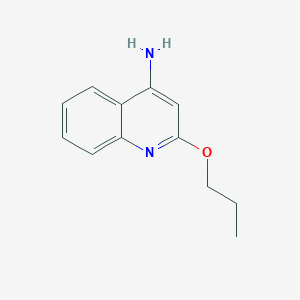
![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13216133.png)
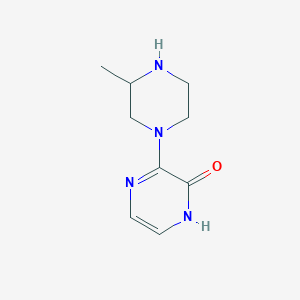
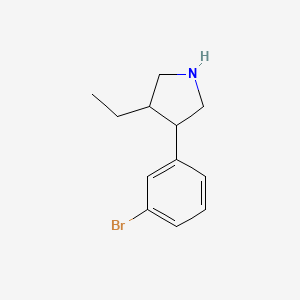
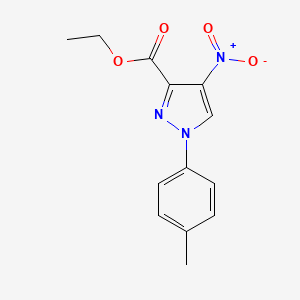
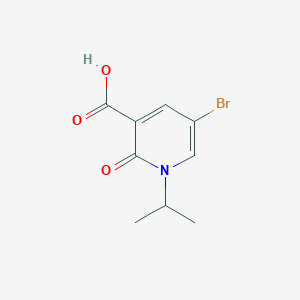
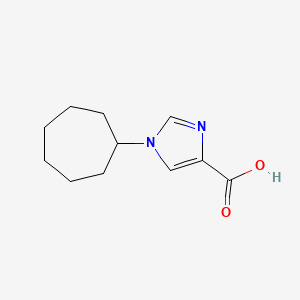

![Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine](/img/structure/B13216164.png)
